Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9660492
InChI: InChI=1S/C14H15FN2O4/c1-21-12(18)8-11-13(19)16-6-7-17(11)14(20)9-2-4-10(15)5-3-9/h2-5,11H,6-8H2,1H3,(H,16,19)
SMILES: COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
Molecular Formula: C14H15FN2O4
Molecular Weight: 294.28 g/mol

Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate

CAS No.:

Cat. No.: VC9660492

Molecular Formula: C14H15FN2O4

Molecular Weight: 294.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate -

Specification

Molecular Formula C14H15FN2O4
Molecular Weight 294.28 g/mol
IUPAC Name methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C14H15FN2O4/c1-21-12(18)8-11-13(19)16-6-7-17(11)14(20)9-2-4-10(15)5-3-9/h2-5,11H,6-8H2,1H3,(H,16,19)
Standard InChI Key LABXQKPQFSMXPS-UHFFFAOYSA-N
SMILES COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
Canonical SMILES COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate, reflects its intricate architecture:

  • A piperazine ring (six-membered diamine) serves as the central scaffold.

  • Substituents include a 4-fluorobenzoyl group at position 1, a ketone at position 3, and a methyl acetate side chain at position 2.

Spectroscopic and Computational Data

  • SMILES: COC(=O)CC1N(C(=O)C2=CC=C(F)C=C2)C(=O)CN1

  • InChIKey: Derived from similar piperazine derivatives, likely incorporating the fluorobenzoyl fingerprint region .

  • X-ray Crystallography: No direct data exists, but related oxopiperazine structures exhibit planar amide groups and chair-conformed piperazine rings .

Synthesis and Structural Analogues

Synthetic Routes

The synthesis of methyl 2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetate likely involves multi-step reactions, as demonstrated in studies on analogous compounds :

  • Amide Coupling: Reacting 4-fluorobenzoic acid derivatives with piperazine precursors.

  • Oxidation: Introducing the ketone moiety at position 3 via oxidation of a secondary amine.

  • Esterification: Attaching the methyl acetate group using methyl chloroacetate or similar reagents.

A representative pathway from the literature involves:

  • Coupling 4-fluorobenzoyl chloride with a Boc-protected piperazine intermediate.

  • Deprotection with trifluoroacetic acid (TFA) to yield a free amine.

  • Subsequent acylation with methyl bromoacetate .

Key Analogues and Modifications

CompoundStructure ModificationBiological ActivityReference
Methyl (2-methyl-3-oxopiperazin-2-yl)acetateMethyl substituent at position 2Intermediate in antiviral agents
Ethyl (4-fluorobenzoyl)acetateEthyl ester instead of methyl acetateAntimalarial precursor
PF74-like aryl acyl oxopiperazinesAryl groups at position 1HIV-1 capsid inhibitors

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Piperazine derivatives generally decompose above 200°C. The 4-fluorobenzoyl group may enhance thermal stability due to aromatic stacking .

  • Hydrolytic Sensitivity: The ester group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Solubility and Partitioning

PropertyValue (Predicted)Method of Estimation
LogP (Octanol-Water)1.2–1.8ChemAxon Calculator
Aqueous Solubility~50 µMQSPR Models
CompoundHuman Liver Microsome t₁/₂ (min)Mouse Liver Microsome t₁/₂ (min)
4a (aryl acyl oxopiperazine)7.9 ± 0.31.8 ± 0.03
4f (fluorinated derivative)7.5 ± 0.11.3 ± 0.1

The methyl acetate group in the target compound may improve metabolic stability compared to ethyl esters .

Applications in Drug Discovery

Antimalarial Candidates

Ethyl (4-fluorobenzoyl)acetate derivatives are precursors to benzimidazoles, which show activity against Plasmodium falciparum . The methyl ester variant could optimize pharmacokinetics.

Kinase and Protease Inhibition

Piperazine-based scaffolds are common in kinase inhibitors (e.g., imatinib). The 3-oxo group may chelate metal ions in enzymatic active sites .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in the acylation step.

  • In Vivo Studies: Assessing bioavailability and toxicity profiles.

  • Target Validation: Identifying specific protein targets via proteomic screening.

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